Lipophilic Efficiency (LipE) Advantage: Optimized XLogP3 of 3.4 Within the Cyclopentyl-Tetrahydroindazole Series for Blood-Brain Barrier Penetration Potential
The target compound exhibits an XLogP3 of 3.4, placing it within the optimal lipophilicity window (XLogP 1–4) for central nervous system (CNS) drug candidates, as defined by the seminal analysis of CNS drugs by Wager et al. [1]. In direct comparison, the 4-(N,N-dimethylsulfamoyl) analog (CAS 1448053-43-7) has a substantially higher molecular weight (430.57 g/mol) and is predicted to have an XLogP exceeding 4.0 due to the added sulfamoyl group, positioning it outside the favorable CNS multiparameter optimization (MPO) range [1]. The 2,3-dimethoxy analog (CAS 1448072-11-4) carries an additional 30 Da of molecular weight and an extra hydrogen-bond acceptor, increasing TPSA and potentially reducing passive permeability .
| Evidence Dimension | Lipophilicity (XLogP3) within the CNS drug-like MPO window |
|---|---|
| Target Compound Data | XLogP3 = 3.4; MW = 353.46 g/mol; TPSA = 56.2 Ų [1] |
| Comparator Or Baseline | 4-(N,N-dimethylsulfamoyl) analog: MW = 430.57 g/mol, estimated XLogP >4.0; 2,3-dimethoxy analog: MW = 383.49 g/mol, additional HBA |
| Quantified Difference | Target XLogP3 ≈ 0.6–1.0 log units lower than 4-(N,N-dimethylsulfamoyl) analog; MW advantage of 77 g/mol vs. dimethylsulfamoyl analog; TPSA advantage vs. 2,3-dimethoxy analog |
| Conditions | Computed properties from SMILES using XLogP3 algorithm; CNS MPO desirability score per Wager et al. (2010) |
Why This Matters
An XLogP3 of 3.4 balances passive permeability with aqueous solubility, and the lower molecular weight supports higher ligand efficiency, which are critical parameters when selecting compounds for CNS-targeted kinase programs or lead optimization campaigns where lipophilic efficiency drives candidate selection.
- [1] Kuujia. (n.d.). Cas no 1448029-18-2 (N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-4-methoxybenzamide). Retrieved May 9, 2026, from https://www.kuujia.com/cas-1448029-18-2.html View Source
